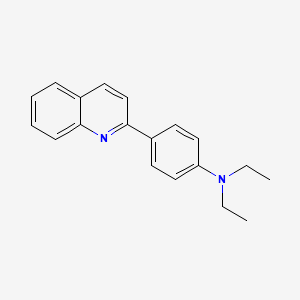

N,N-diethyl-4-(quinolin-2-yl)aniline

Description

Significance of Quinoline (B57606) and Aniline (B41778) Scaffolds in Heterocyclic Chemistry

Quinoline, a heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone scaffold in chemistry. nih.govnumberanalytics.com First isolated from coal tar in 1834, its derivatives are widespread in nature, forming the core of many alkaloids, such as quinine, a well-known antimalarial drug. nih.govwikipedia.orguop.edu.pk In medicinal chemistry, the quinoline ring is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets. orientjchem.org This has led to the development of numerous drugs with antibacterial, anticancer, anti-inflammatory, and antiviral activities. orientjchem.orgrsc.orgjocpr.com Beyond medicine, quinoline derivatives are vital in materials science for creating dyes, sensors, and organic light-emitting diodes (OLEDs). numberanalytics.comnih.govnih.gov

The aniline scaffold, a benzene ring bearing an amino group, is a fundamental building block in organic synthesis. It serves as a precursor for a vast array of dyes, polymers, and pharmaceuticals. In the context of quinoline-aniline hybrids, the aniline moiety often acts as the starting material in many classical quinoline synthesis reactions, such as the Skraup and Doebner-von Miller syntheses. nih.goviipseries.org The electronic properties of the aniline unit can be readily tuned by substitution on the ring or the nitrogen atom, which in turn influences the characteristics of the final hybrid molecule.

Overview of Chromophoric and Ligand Properties in Analogous Systems

The combination of a quinoline heterocycle with a substituted aniline creates molecules with distinct chromophoric (color-producing) and ligand (metal-binding) properties. These systems often exhibit intramolecular charge transfer (ICT) characteristics, where electronic excitation leads to a shift of electron density from the electron-rich aniline part to the electron-deficient quinoline part. This behavior is highly sensitive to the surrounding environment.

Chromophoric Properties: Many quinoline derivatives are known to be fluorescent. researchgate.net The photophysical properties, such as absorption and emission wavelengths, are influenced by the substitution pattern and solvent polarity. scielo.br For instance, an increase in solvent polarity can lead to a significant red-shift (a shift to longer wavelengths) in the fluorescence emission of some quinoline derivatives, a phenomenon known as solvatochromism. researchgate.net This property makes them suitable for use as fluorescent probes to study cellular environments or detect specific analytes. nih.govsemanticscholar.org Research on related quinoline-chalcone derivatives has demonstrated their potential as "turn-off" fluorescent sensors for detecting analytes like bisulfite or picric acid. nih.govnih.gov

Ligand Properties: The nitrogen atom in the quinoline ring and the external amino group of the aniline moiety can act as coordination sites for metal ions. Schiff base derivatives, which are closely related to N,N-diethyl-4-(quinolin-2-yl)aniline, have been shown to be effective bidentate ligands, binding to metal ions through both the quinoline nitrogen and an imine nitrogen. nih.goviucr.org For example, a mercury(II) complex with a quinoline-aniline Schiff base ligand exhibits a distorted tetrahedral geometry. researchgate.net The ability to form stable metal complexes opens up applications in catalysis and the development of new materials with specific magnetic or optical properties. iucr.org

Table 1: Photophysical Properties of Selected Quinoline Derivatives in Dichloromethane (DCM) This table presents data for analogous compounds to illustrate general properties, as detailed data for the specific subject compound is not widely published.

| Compound Derivative | Absorption Max (λabs), nm | Emission Max (λem), nm | Stokes Shift (nm) | Reference |

|---|---|---|---|---|

| Quinoline-8a | 350 | 400 | 50 | scielo.br |

| Quinoline-8b | 352 | 402 | 50 | scielo.br |

| Quinoline-8c | 353 | 402 | 49 | scielo.br |

| Quinoline-8d | 350 | 400 | 50 | scielo.br |

| 7-(diethylamino)quinolin-2(1H)-one-chalcone | 448 | 535 | 87 | nih.gov |

Scope and Research Focus of this compound Derivatives

While extensive research on the specific compound this compound is not widely documented in public literature, the research focus can be inferred from studies on its close analogs and derivatives. The primary areas of investigation for this class of compounds are as fluorescent probes and as ligands in coordination chemistry.

The structural analog N¹,N¹-diethyl-N⁴-[(quinolin-2-yl)methylidene]benzene-1,4-diamine, a Schiff base, has been synthesized and structurally characterized. nih.gov Studies on this compound reveal a non-planar structure, which has implications for its electronic and packing properties in the solid state. nih.gov Such molecules are explored for their use as building blocks in supramolecular chemistry and as fluorescent agents. nih.goviucr.org The synthesis of metal complexes using these ligands is an active area of research, aiming to develop new materials for catalysis or as sensing agents. researchgate.net Given these precedents, research on this compound would likely focus on its photophysical properties, its potential as a fluorescent sensor for ions or small molecules, and its behavior as a ligand for forming novel coordination complexes.

Historical Context and Evolution of Quinoline-Aniline Hybrid Compound Research

The history of quinoline-aniline hybrid compounds is intrinsically linked to the development of synthetic methods for the quinoline ring system itself. Many of the foundational, named reactions in heterocyclic chemistry, developed in the late 19th century, utilize anilines as key starting materials. numberanalytics.com

The Skraup synthesis (1880) was one of the first methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. numberanalytics.comiipseries.orgijpsjournal.com Shortly after, the Doebner-von Miller reaction (1881) provided a route to substituted quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. nih.govnih.gov The Friedländer synthesis (1882) offered another pathway by condensing a 2-aminobenzaldehyde (B1207257) with a compound containing an active methylene (B1212753) group. nih.govijpsjournal.com

These classical methods, while historically significant, often required harsh conditions. nih.gov Modern research has focused on evolving these syntheses to be more efficient and environmentally benign, for example, by using microwave irradiation or novel catalysts. nih.govijpsjournal.com The development of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, has provided more direct and versatile methods for linking pre-functionalized quinoline and aniline fragments, allowing for the creation of a wide diversity of hybrid structures with precisely controlled properties for advanced applications.

Table 2: Foundational Synthetic Methods for Quinoline from Aniline Precursors

| Reaction Name | Year Developed | Key Reactants | Typical Product | Reference |

|---|---|---|---|---|

| Skraup Synthesis | 1880 | Aniline, glycerol, H₂SO₄, oxidizing agent | Quinoline (unsubstituted) | numberanalytics.comiipseries.org |

| Doebner-von Miller Reaction | 1881 | Aniline, α,β-unsaturated carbonyl compound | Substituted quinolines | nih.govnih.gov |

| Friedländer Synthesis | 1882 | o-Aminoaryl aldehyde/ketone, carbonyl compound | Substituted quinolines | iipseries.orgijpsjournal.com |

| Combes Synthesis | 1888 | Aniline, β-diketone | 2,4-disubstituted quinolines | iipseries.org |

| Conrad-Limpach Synthesis | 1887 | Aniline, β-ketoester | 4-hydroxyquinolines | nih.govrsc.org |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-4-quinolin-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2/c1-3-21(4-2)17-12-9-16(10-13-17)19-14-11-15-7-5-6-8-18(15)20-19/h5-14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEFSERWIAYNPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19736-41-5 | |

| Record name | 2-(4-(DIETHYLAMINO)PHENYL)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Diethyl 4 Quinolin 2 Yl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. For quinoline-aniline derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for unambiguous signal assignment.

Proton NMR (¹H NMR) Chemical Shift Analysis and Signal Assignment

The ¹H NMR spectrum of N,N-diethyl-4-(quinolin-2-yl)aniline derivatives is expected to show distinct signals corresponding to the protons of the quinoline (B57606) ring, the substituted aniline (B41778) ring, and the N,N-diethyl group.

The protons on the quinoline ring typically resonate in the downfield region of the spectrum (δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. acs.orguncw.edu The H-2 proton of a quinoline system, being adjacent to the nitrogen, is often the most deshielded, appearing at the highest chemical shift. acs.org The protons of the benzene (B151609) ring of the quinoline moiety (H-5, H-6, H-7, H-8) and the pyridine (B92270) ring (H-3, H-4) exhibit complex splitting patterns due to spin-spin coupling. acs.orguncw.edu

For the N,N-diethylaniline portion, the aromatic protons typically appear as two doublets in the range of δ 6.5–8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The ethyl group protons present as a quartet for the methylene (B1212753) group (-CH₂-) and a triplet for the methyl group (-CH₃). In a related compound, (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, the methylene quartet appears around δ 3.41 ppm and the methyl triplet at δ 1.19 ppm. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives (Data compiled from analogous structures; exact values may vary)

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Quinoline H-2 | 8.5 - 8.9 | d | ~4.2 | acs.org |

| Quinoline Aromatic Hs | 7.3 - 8.1 | m | - | uncw.edursc.org |

| Aniline Aromatic Hs | 6.6 - 7.9 | m | - | nih.gov |

| Diethyl -CH₂- | ~3.4 | q | ~7.0 | nih.gov |

| Diethyl -CH₃- | ~1.2 | t | ~7.0 | nih.gov |

This table is interactive. Click on headers to sort.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of the quinoline and aniline rings typically resonate between δ 110 and 160 ppm. rsc.orgrsc.org The carbon atom attached to the nitrogen in the aniline ring (C-N) is found at approximately δ 147-150 ppm. kpi.ua The carbons of the quinoline ring show a range of chemical shifts depending on their position relative to the nitrogen atom and the substituent. researchgate.net For instance, in a related derivative, N,N-dimethyl-4-((2-phenylquinolin-3-yl)methyl)aniline, the quinoline and aniline carbons appear in the δ 112-161 ppm range. rsc.org

The aliphatic carbons of the N,N-diethyl group are observed in the upfield region. The methylene (-CH₂) carbon signal appears around δ 44-45 ppm, while the terminal methyl (-CH₃) carbon is found near δ 12-13 ppm, as seen in related N,N-diethylaniline structures. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives (Data compiled from analogous structures; exact values may vary)

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Reference |

| Quinoline C-2 | ~155 - 161 | rsc.org |

| Quinoline & Aniline Aromatic Cs | 110 - 150 | nih.govrsc.org |

| Aniline C-N | ~148 | nih.govkpi.ua |

| Diethyl -CH₂- | ~44.5 | nih.gov |

| Diethyl -CH₃- | ~12.6 | nih.gov |

This table is interactive. Click on headers to sort.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides essential data, the complexity of the aromatic regions in quinoline-aniline derivatives often necessitates 2D NMR for complete structural elucidation. acs.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. It is invaluable for tracing the connectivity of adjacent protons, for example, to distinguish between the different protons within the quinoline ring system and to confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl groups. acs.orguncw.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the definitive assignment of carbon signals by linking them to their attached, and often more easily assigned, protons. uncw.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary (non-protonated) carbons and for establishing the connectivity between different fragments of the molecule, such as linking the aniline and quinoline moieties. uncw.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound derivatives displays characteristic absorption bands that confirm the presence of its key structural components.

Aromatic C-H Stretching: Vibrations for the C-H bonds on the quinoline and aniline rings are typically observed above 3000 cm⁻¹. rsc.org

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl groups appear in the 2850-2970 cm⁻¹ region. rsc.org

C=C and C=N Stretching: The aromatic ring C=C stretching vibrations give rise to a series of sharp bands in the 1400-1610 cm⁻¹ region. The C=N stretching of the quinoline ring also falls within this range. nih.govrsc.org

C-N Stretching: The stretching vibration of the aromatic C-N bond is typically found in the 1250-1350 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings appear in the 750-900 cm⁻¹ region and are diagnostic of the substitution pattern. nih.gov

Table 3: Key FT-IR Absorption Bands for this compound Derivatives (Data compiled from analogous structures; exact values may vary)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3000 - 3100 | rsc.org |

| Aliphatic C-H Stretch | 2850 - 2970 | nih.govrsc.org |

| Aromatic C=C Stretch | 1400 - 1610 | nih.govrsc.org |

| C-N Stretch | 1250 - 1350 | nih.gov |

| C-H Out-of-Plane Bend | 750 - 900 | nih.govrsc.org |

This table is interactive. Click on headers to sort.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar, symmetric vibrations, such as the C=C stretching modes of aromatic rings. researchgate.net For quinoline derivatives, intense Raman signals are expected due to the presence of chromophoric groups and the highly symmetric nature of the aromatic rings. researchgate.net

Key Raman bands for quinoline-aniline derivatives would include:

Ring Breathing Modes: Strong vibrations corresponding to the collective expansion and contraction of the aromatic rings, which are highly characteristic.

C=C Stretching: Intense bands in the 1500-1650 cm⁻¹ region are indicative of the quinoline ring system. researchgate.net

Substituent-Sensitive Modes: Vibrations involving the C-N bond and the linkage between the two ring systems would also be present.

Surface-Enhanced Raman Scattering (SERS) can be a particularly useful technique for analyzing aniline compounds, as adsorption onto metallic nanostructures can significantly enhance the Raman signal, allowing for detection at very low concentrations. scirp.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the structural integrity of newly synthesized compounds. Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) provide critical data for the verification of the chemical composition of quinoline derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing thermally labile and high molecular weight compounds. In the study of N¹,N¹-diethyl-N⁴-(quinolin-2-ylmethylidene)benzene-1,4-diamine (QMBD), ESI-MS was utilized to confirm the formation of the compound. researchgate.netiucr.org This characterization is a crucial step following synthesis to verify that the target molecule has been successfully created before proceeding with further applications, such as the synthesis of metal complexes. researchgate.netiucr.org The technique provides essential molecular weight information, which, in conjunction with other spectroscopic methods like NMR and FT-IR, confirms the identity of the synthesized Schiff base. researchgate.netiucr.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. For quinoline analogs, HRMS is a standard method for structural confirmation. For instance, in a series of novel fluorinated quinoline analogs, HRMS (ESI) was used to verify their structures by comparing the calculated molecular mass with the experimentally found mass of the protonated molecule [M+H]⁺. nih.gov

The table below presents HRMS data for several 8-fluoro-2,3-dimethylquinolin-4-yl derivatives, illustrating the precision of this technique. nih.gov

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate | C₁₉H₁₆FNO₃ | 326.1187 | 326.1192 |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate | C₁₉H₁₆FNO₂ | 310.1238 | 310.1243 |

| 8-fluoro-2,3-dimethylquinolin-4-yl 2-chlorobenzoate | C₁₈H₁₃ClFNO₂ | 330.0692 | 330.0697 |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate | C₁₈H₁₃ClFNO₂ | 330.0692 | 330.0697 |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-Crystal X-ray Diffraction (SCXRD) offers definitive insight into the three-dimensional structure of crystalline solids at the atomic level. It is the gold standard for determining molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate the crystal packing.

SCXRD analysis of N¹,N¹-diethyl-N⁴-[(quinolin-2-yl)methylidene]benzene-1,4-diamine reveals a non-planar molecular structure. nih.govresearchgate.net A key geometric parameter is the dihedral angle between the quinoline and the phenylenediamine ring systems, which was determined to be 9.40 (4)°. nih.govresearchgate.net This twist is a significant conformational feature of the molecule in the solid state.

When this ligand coordinates to a metal center, such as in the dichlorido(N,N-diethyl-4-{[(quinolin-2-yl)methylidene]amino-κ²N,N′}aniline)mercury(II) complex, the geometry is altered. researchgate.netiucr.org In this mononuclear complex, the Hg²⁺ atom adopts a distorted tetrahedral coordination geometry, bonded to two chloride atoms and two nitrogen atoms from the Schiff base ligand (one imine and one quinoline nitrogen). researchgate.netiucr.org

The crystallographic data for the free ligand and its mercury complex are summarized below.

| Parameter | N¹,N¹-diethyl-N⁴-[(quinolin-2-yl)methylidene]benzene-1,4-diamine researchgate.net | [HgCl₂(C₂₀H₂₁N₃)] Complex iucr.org |

| Molecular Formula | C₂₀H₂₁N₃ | [HgCl₂(C₂₀H₂₁N₃)] |

| Molecular Weight | 303.40 | 574.89 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/n |

| a (Å) | 20.354 (5) | 8.8522 (19) |

| b (Å) | 7.534 (5) | 9.474 (2) |

| c (Å) | 21.801 (5) | 23.512 (5) |

| β (°) | 90 | 97.446 (4) |

| Volume (ų) | 3343 (2) | 1955.2 (7) |

| Z | 8 | 4 |

The stability of a crystal lattice is governed by a network of non-covalent intermolecular interactions. In the crystal structure of the [HgCl₂(C₂₀H₂₁N₃)] complex, both hydrogen bonding and π–π stacking interactions are observed. researchgate.netiucr.org Weak C-H···Cl hydrogen bonds connect adjacent molecules. researchgate.net Furthermore, weak π–π aromatic ring stacking interactions are present, with a minimum ring-centroid separation of 3.680 (4) Å between quinoline ring moieties. researchgate.netiucr.org

For the uncomplexed N¹,N¹-diethyl-N⁴-[(quinolin-2-yl)methylidene]benzene-1,4-diamine, the crystal structure is stabilized by C—H···π interactions. nih.govresearchgate.net

| Compound | Interaction Type | Key Distance / Feature |

| [HgCl₂(C₂₀H₂₁N₃)] Complex researchgate.net | C-H···Cl Hydrogen Bonds | C12—H···Cl2ⁱ distance of 3.703 (7) Å |

| [HgCl₂(C₂₀H₂₁N₃)] Complex researchgate.net | π–π Aromatic Ring Stacking | Minimum ring-centroid separation of 3.680 (4) Å |

| N¹,N¹-diethyl-N⁴-[(quinolin-2-yl)methylidene]benzene-1,4-diamine nih.govresearchgate.net | C-H···π Interactions | Connects molecules to form chains |

Photophysical Properties and Electronic Structure of N,n Diethyl 4 Quinolin 2 Yl Aniline and Its Analogues

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For quinoline (B57606) derivatives, the absorption spectra are typically characterized by bands corresponding to transitions within the aromatic system. researchgate.net

Electronic Transitions and Absorption Bands

The electronic absorption spectra of quinoline-based compounds, including analogues of N,N-diethyl-4-(quinolin-2-yl)aniline, typically exhibit absorption bands in the UV and visible regions. These bands are generally attributed to π-π* and n-π* electronic transitions within the conjugated aromatic system. semanticscholar.orgnih.gov The presence of an electron-donating group (like N,N-diethylamino) and an electron-accepting group (the quinoline moiety) often leads to an intramolecular charge transfer (ICT) transition, which is a key feature of their electronic structure. nih.gov

In a study of newly synthesized quinoline derivatives, compounds with structures analogous to this compound displayed absorption maxima (λmax) in the range of 350-400 nm. For instance, a specific quinoline derivative, synthesized through an InCl₃-catalyzed reaction, showed a significant absorption band that is characteristic of such conjugated systems. nih.gov The molar extinction coefficients for similar quinoline-amide derivatives have been reported to be in the range of 10,000 to 30,000 M⁻¹cm⁻¹, indicating strong absorption properties. nih.gov

Table 1: UV-Vis Absorption Data for Selected Quinoline Analogues

| Compound/Analogue | Solvent | Absorption Max (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| Quinoline-amide derivatives | Dichloromethane | ~350-360 | ~10,000-30,000 | nih.gov |

| 2-(2-Phenylquinolin-4-yl)aniline (4a) | Not Specified | Not Specified | Not Specified | nih.gov |

Solvatochromic Effects on Absorption Spectra

Solvatochromism describes the change in a substance's color, or more accurately, the shift in its absorption or emission spectra, when dissolved in different solvents of varying polarity. nih.gov This phenomenon provides insight into the differential solvation of the molecule's ground and excited states. For molecules like this compound, which possess a significant change in dipole moment upon excitation due to ICT, pronounced solvatochromic shifts are expected. researchgate.net

Studies on structurally similar compounds, such as N,N-diethyl-4-nitroaniline, demonstrate that the electronic transitions are sensitive to the solvent environment. nih.govrsc.org An increase in solvent polarity typically leads to a bathochromic shift (a shift to longer wavelengths) in the absorption band of such donor-acceptor systems. This is because the more polar excited state is stabilized to a greater extent by polar solvents than the less polar ground state, thus reducing the energy gap for the electronic transition. researchgate.net For example, investigations into (E)-2-(2-hydroxystyryl)quinolin-8-ol showed a bathochromic shift in the longest wavelength absorption band with increasing solvent polarity, indicative of an ICT process. researchgate.net

Table 2: Solvatochromic Data for an Analogous Quinoline Derivative ((E)-2-(2-hydroxystyryl)quinolin-8-ol)

| Solvent | Polarity | Absorption Max (λmax) (nm) | Reference |

|---|---|---|---|

| n-Hexane | Low | 408 | researchgate.net |

| Dichloromethane | Medium | 415 | researchgate.net |

| Acetonitrile | High | 416 | researchgate.net |

Fluorescence and Emission Spectroscopy

Fluorescence spectroscopy reveals information about the electronic structure of the excited state and the pathways by which a molecule returns to the ground state after absorbing light. Quinoline derivatives are known for their fluorescent properties, making them valuable in various applications. researchgate.net

Emission Maxima and Quantum Yield Determination

Upon excitation at their absorption maxima, this compound and its analogues exhibit fluorescence emission. The position of the emission maximum (λem) and the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, are critical parameters. These properties are highly dependent on the molecular structure and the solvent environment.

Research on a series of fluorescent quinoline derivatives has shown that their emission can be tuned across the visible spectrum. nih.gov One particularly efficient green-emitting compound from this series, featuring a donor-acceptor structure, was reported to have a high quantum yield of 0.78. nih.gov Another study on quinoline-amide derivatives found that structural modifications, such as the inclusion of certain substituents, could significantly enhance the quantum yield. nih.gov The emission maxima for these compounds are often significantly red-shifted from their absorption maxima, a phenomenon known as the Stokes shift. Large Stokes shifts are characteristic of molecules that undergo a substantial change in geometry or electronic distribution, such as ICT, in the excited state. nih.govnih.gov

Table 3: Fluorescence Data for Selected Quinoline Analogues

| Compound/Analogue | Excitation (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|

| Green-emitting quinoline (4h) | Not Specified | Not Specified | 0.78 | nih.gov |

| Quinoline-amide derivatives | 350 | ~450-550 | Variable | nih.gov |

Aggregation-Induced Emission (AIE) and Aggregation-Induced Emission Enhancement (AIEE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state. nih.govresearchgate.net This is often contrasted with the more common aggregation-caused quenching (ACQ) effect. The mechanism behind AIE is typically attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel. nih.govresearchgate.net

Several quinoline-based molecules have been shown to exhibit AIE or AIEE (Aggregation-Induced Emission Enhancement) properties. rsc.orgnih.gov For instance, quinoline-based materials designed for organic light-emitting diodes (OLEDs) have demonstrated AIE characteristics, which are highly desirable for solid-state lighting applications. rsc.org In a study on derivatives of (Z)-3-(quinolin-2-ylmethylene)-3,4-dihydroquinoxalin-2-(1H)-one, the introduction of a tetraphenylethene (TPE) group, a well-known AIE-active rotor, led to a remarkable enhancement of emission in the aggregated state. nih.gov This suggests that quinoline-aniline structures, which possess rotatable single bonds, are promising candidates for developing new AIE-active materials.

Excited State Dynamics and Decay Pathways

For quinoline derivatives exhibiting ICT, the excited state is characterized by a significant charge separation. The lifetime of this excited state is a crucial parameter. In one study, an average fluorescence lifetime of 6.20 ns was measured for a highly emissive quinoline derivative. nih.gov The decay from the excited state is influenced by both the molecular structure and the surrounding environment. In AIE-active systems, the restriction of intramolecular rotation in the aggregated state hinders non-radiative decay pathways, thus promoting the radiative fluorescence pathway and increasing the quantum yield. researchgate.net The study of excited-state dynamics helps in understanding the fundamental mechanisms governing light emission and is essential for designing molecules with tailored photophysical properties for applications like sensing and optoelectronics. nih.gov

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique to probe the excited-state dynamics of fluorescent molecules. For compounds similar to this compound, this method can elucidate the lifetimes of excited states and the rates of various de-excitation processes, including radiative (fluorescence) and non-radiative decay.

In a related context, studies on other fluorescent molecules with rotational freedom, such as certain molecular rotors, have shown that their fluorescence lifetimes can be lengthened when intramolecular rotation is restricted. nih.gov This principle is highly relevant to the photophysics of this compound, as will be discussed later.

Electrochemical Properties

The electrochemical behavior of this compound is crucial for understanding its electronic structure and its potential use in electronic devices. Cyclic voltammetry is the primary technique used to investigate the redox properties of such compounds.

Cyclic Voltammetry for Redox Potentials

Cyclic voltammetry (CV) measurements on analogues of this compound, such as various quinoline and aniline (B41778) derivatives, allow for the determination of their oxidation and reduction potentials. These potentials correspond to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.

For aniline and its derivatives, the oxidation potential is a key parameter that can be readily measured by CV. researchgate.net The N,N-diethylamino group in this compound is an electron-donating group, which is expected to lower the oxidation potential (make it easier to oxidize) compared to unsubstituted aniline. Conversely, the quinoline moiety is an electron-accepting unit and will have a characteristic reduction potential. The combination of these two moieties in a single molecule leads to a system with both electron-donating and electron-accepting characters.

The CV of this compound would likely exhibit a quasi-reversible or irreversible oxidation wave corresponding to the oxidation of the diethylaniline part and a reduction wave associated with the quinoline ring. The exact potentials would be influenced by the solvent and the supporting electrolyte used in the experiment.

Correlation with Electronic Structure

The redox potentials obtained from cyclic voltammetry are directly related to the electronic structure of the molecule. The oxidation potential (Eox) can be correlated with the HOMO energy level, while the reduction potential (Ered) is related to the LUMO energy level. These relationships can be expressed using empirical equations:

HOMO (eV) = - (Eox - E1/2(Fc/Fc+) + 4.8) LUMO (eV) = - (Ered - E1/2(Fc/Fc+) + 4.8)

where E1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium redox couple, which is often used as an internal standard.

The HOMO of this compound is expected to be localized primarily on the electron-rich diethylaniline fragment, while the LUMO will be predominantly on the electron-deficient quinoline ring. This separation of the frontier molecular orbitals is characteristic of donor-acceptor molecules and is fundamental to their photophysical properties, including the potential for intramolecular charge transfer upon excitation.

Structure-Photophysical Property Relationships

The relationship between the molecular structure and the photophysical properties is a cornerstone of materials design. For this compound and its analogues, several structural factors play a critical role in determining their absorption and emission characteristics.

Influence of Substituents on Electronic Transitions and Emission Characteristics

The electronic properties of the quinoline and aniline rings can be systematically tuned by introducing various substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the energies of the HOMO and LUMO, thereby affecting the absorption and emission wavelengths.

For instance, strengthening the electron-donating ability of the group on the aniline ring (e.g., replacing diethylamino with a stronger donor) would raise the HOMO energy level, leading to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. Conversely, introducing electron-withdrawing substituents on the quinoline ring would lower the LUMO energy, also resulting in a red-shift. This tunability is a key advantage in the design of organic fluorophores for specific applications.

The nature of the substituent can also impact the quantum yield of fluorescence. In some cases, heavy atoms or certain functional groups can promote intersystem crossing to the triplet state, thereby quenching the fluorescence.

Table 1: Expected Influence of Substituents on the Photophysical Properties of this compound Analogues

| Substituent Position | Substituent Type | Effect on HOMO | Effect on LUMO | Expected Shift in λabs and λem |

| Aniline moiety | Electron-Donating | Increase | Minimal | Red-shift |

| Aniline moiety | Electron-Withdrawing | Decrease | Minimal | Blue-shift |

| Quinoline moiety | Electron-Donating | Minimal | Increase | Blue-shift |

| Quinoline moiety | Electron-Withdrawing | Minimal | Decrease | Red-shift |

Role of Intramolecular Rotation and Rigidity (Restriction of Intramolecular Rotation - RIR)

The single bond connecting the aniline and quinoline rings in this compound allows for torsional motion, or intramolecular rotation, in the excited state. This rotation provides a non-radiative decay pathway, which can significantly quench the fluorescence, especially in solution. This phenomenon is a common cause of low fluorescence quantum yields in many flexible molecules.

The concept of Restriction of Intramolecular Rotation (RIR) is crucial for enhancing the emission efficiency of such fluorophores. When the intramolecular rotation is hindered, for example, in a rigid matrix, in the solid state, or by chemical modification that introduces steric hindrance, the non-radiative decay channels are blocked. This blockage leads to a significant increase in the fluorescence quantum yield. This effect is the underlying principle of the aggregation-induced emission (AIE) phenomenon observed in many molecular rotors.

For this compound, it is expected to be weakly fluorescent in low-viscosity solvents due to efficient quenching via intramolecular rotation. However, in viscous solvents, in a polymer matrix, or in the aggregated/solid state, its fluorescence intensity should be dramatically enhanced. This property makes such compounds promising candidates for solid-state lighting applications and as viscosity sensors.

Coordination Chemistry and Metal Complexation Studies of N,n Diethyl 4 Quinolin 2 Yl Aniline Derivatives

Synthesis of Metal Complexes with N,N-diethyl-4-(quinolin-2-yl)aniline Ligands

The formation of metal complexes with quinoline-based Schiff base ligands is a well-established area of synthetic inorganic chemistry. The synthetic approach typically involves the prior preparation of the organic ligand followed by its reaction with a suitable metal salt.

The synthesis of the parent Schiff base ligand, N¹,N¹-diethyl-N⁴-((quinolin-2-yl)methylidene)benzene-1,4-diamine (hereafter referred to as DQMBD), is achieved through the condensation reaction of 2-quinolinecarboxaldehyde (B31650) and N¹,N¹-diethyl-p-phenylenediamine. nih.gov This reaction is typically carried out in absolute ethanol, catalyzed by a few drops of glacial acetic acid, and heated under reflux for a couple of hours to yield the desired product as a precipitate. nih.gov

The subsequent preparation of metal complexes involves reacting the isolated DQMBD ligand with various transition metal salts.

Mercury(II) Complex: A mononuclear Mercury(II) complex, [Hg(DQMBD)Cl₂], has been synthesized from the DQMBD ligand and a mercury(II) source. researchgate.netiucr.org The general procedure for similar complexes involves reacting the Schiff base ligand with an equimolar amount of a mercury salt, such as HgCl₂, in a suitable solvent. researchgate.netnih.govorientjchem.org Crystals of the complex suitable for X-ray diffraction have been obtained through the slow evaporation of a dimethylformamide (DMF) solvent. iucr.org

Manganese(II) Complexes: While specific complexes of DQMBD with manganese are not detailed in the available literature, general synthetic routes for Mn(II) complexes with related quinoline-based ligands are known. These methods often involve the reaction of a manganese(II) salt, like manganese(II) acetate, with the ligand in a methanolic solution. nih.gov

Zinc(II) and Cadmium(II) Complexes: The synthesis of Zinc(II) and Cadmium(II) complexes with analogous Schiff base ligands has also been reported. nih.govnih.gov These are typically prepared by treating an ethanolic solution of the ligand with equimolar amounts of the respective metal salt, such as ZnCl₂ or Cd(NO₃)₂·4H₂O, often in the presence of a base to facilitate deprotonation if required. nih.gov

The DQMBD ligand possesses two primary coordination sites: the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the imine (-CH=N-) group. This arrangement allows it to function as a bidentate chelating agent, forming a stable five-membered ring with a coordinated metal ion.

In the documented Mercury(II) complex, [Hg(DQMBD)Cl₂], the ligand exhibits precisely this bidentate N,N'-chelation (κ²N,N'). researchgate.netiucr.orgnih.gov The ligand coordinates to the Hg(II) center through both the quinoline nitrogen and the imine nitrogen, which is a characteristic binding mode for Schiff base ligands derived from 2-quinolinecarboxaldehyde. iau.ir This chelation is a key factor in the stability of the resulting metal complex.

Structural Characterization of Metal Complexes

The definitive structures of these metal-ligand adducts are primarily determined using single-crystal X-ray diffraction, with spectroscopic methods providing complementary information about the complex formation in solution and the solid state.

Single-crystal X-ray crystallography provides unambiguous proof of connectivity, coordination geometry, and bond parameters.

The crystal structure of the free ligand, DQMBD, reveals a non-planar molecule where the dihedral angle between the quinoline and phenylenediamine ring systems is 9.40 (4)°. nih.govresearchgate.net

The structure of the mononuclear complex [Hg(DQMBD)Cl₂] has been determined with high precision. researchgate.netiucr.orgnih.gov In this complex, the Mercury(II) ion is coordinated by the two nitrogen atoms of the DQMBD ligand and two chloride anions, resulting in a distorted tetrahedral coordination geometry. researchgate.netiucr.org The Hg-N bond lengths are 2.340(5) Å for the quinoline nitrogen and 2.334(5) Å for the imine nitrogen. iucr.org The Hg-Cl bond lengths are 2.3654(19) Å and 2.4394(18) Å. iucr.org In the crystal lattice, the three-dimensional structure is stabilized by weak C-H···Cl hydrogen bonds and π-π stacking interactions between the aromatic rings of the quinoline moieties. researchgate.netiucr.org

Crystallographic data for manganese(II) complexes with related, though structurally different, quinoline-based tripodal ligands show the manganese centers adopting distorted octahedral geometries. nih.gov This highlights the structural diversity achievable by modifying the ligand framework around the quinoline core.

Interactive Table: Crystallographic Data for [Hg(DQMBD)Cl₂]

| Parameter | Value | Reference |

| Chemical Formula | [HgCl₂(C₂₀H₂₁N₃)] | iucr.org |

| Formula Weight | 574.89 | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/n | iucr.org |

| a (Å) | 8.8522 (19) | iucr.org |

| b (Å) | 9.474 (2) | iucr.org |

| c (Å) | 23.512 (5) | iucr.org |

| β (°) | 97.446 (4) | iucr.org |

| Volume (ų) | 1954.2 (7) | iucr.org |

| Z | 4 | iucr.org |

| Bond Length Hg-N(quin) (Å) | 2.340 (5) | iucr.org |

| Bond Length Hg-N(imine) (Å) | 2.334 (5) | iucr.org |

| Bond Length Hg-Cl1 (Å) | 2.3654 (19) | iucr.org |

| Bond Length Hg-Cl2 (Å) | 2.4394 (18) | iucr.org |

Spectroscopic techniques are invaluable for confirming ligand coordination and studying the electronic properties of the resulting complexes.

Infrared (IR) Spectroscopy: In related Schiff base complexes, the formation of the C=N (imine) bond is confirmed by a characteristic absorption band in the IR spectrum. nih.gov Upon coordination to a metal center, the frequency of this C=N stretching vibration typically shifts, providing clear evidence of the imine nitrogen's involvement in binding. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these ligands and their complexes are characterized by intense bands in the UV region, which are assigned to π–π* transitions within the aromatic quinoline and aniline (B41778) rings, and lower energy n–π* transitions associated with the imine group. mdpi.com Upon complexation, these bands can shift in wavelength and intensity. New bands may also appear in the visible region, particularly for d-block metals like copper or cobalt, corresponding to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands. mdpi.com

Fluorescence Spectroscopy: Quinoline derivatives are often fluorescent, and their emission properties can be significantly altered upon metal coordination. nih.gov The binding of a metal ion can either quench or enhance the fluorescence. For certain complexes of related quinoline-based Schiff bases, coordination to metal ions like Zn(II), Cd(II), and Hg(II) leads to a phenomenon known as aggregation-induced emission enhancement. nih.gov

Photophysical Behavior of Metal Complexes

The incorporation of metal ions into the quinoline-based ligand framework can lead to emergent photophysical properties, such as unique emission behaviors. A particularly interesting phenomenon observed in related systems is Aggregation-Induced Emission (AIE). iucr.orgnih.gov

AIE is a photophysical effect where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state. This behavior is often attributed to the Restriction of Intramolecular Rotation (RIR) in the aggregated state. For flexible molecules like DQMBD, rotation around single bonds can provide non-radiative pathways for the excited state to decay, quenching fluorescence. When the molecules aggregate, these rotations are physically hindered, which blocks the non-radiative channels and forces the excited state to decay radiatively, resulting in strong fluorescence. nih.gov

Studies on a structurally similar ligand, (E)-4-methyl-N-((quinolin-2-yl)ethylidene)aniline, complexed with Zn(II), Cd(II), and Hg(II), have demonstrated significant AIE effects. nih.gov Similarly, a dinuclear Mn(II) complex with a 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline ligand also showed AIE properties. iucr.org In a typical experiment, as the fraction of a poor solvent (like water) is increased in a solution of the complex in a good solvent (like THF), the molecules begin to aggregate, leading to a dramatic increase in fluorescence intensity and often a shift in the emission color. iucr.org For instance, the emission color can change from blue in pure THF to green or yellow in a high water fraction mixture. iucr.org This tunable emission makes such complexes interesting for applications in chemical sensing and optical materials.

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Transitions

The electronic absorption spectra of metal complexes of this compound derivatives are characterized by a combination of intra-ligand (π-π*) transitions and charge-transfer bands. The nature and energy of these charge-transfer transitions, specifically Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT), are highly dependent on the identity of the metal ion, its oxidation state, and the coordination geometry.

Metal-to-Ligand Charge Transfer (MLCT) transitions typically involve the excitation of an electron from a metal d-orbital to a vacant π-orbital of the ligand. In complexes of this compound, the quinoline ring is the primary acceptor of the transferred electron due to its electron-deficient nature. For instance, with d⁶ metal ions such as Ru(II) or Os(II), MLCT bands are often observed in the visible region of the spectrum. nih.gov The energy of the MLCT band can be tuned by substitution on the quinoline or aniline rings. Electron-withdrawing groups on the quinoline moiety would lower the energy of the π-orbital, leading to a red-shift (lower energy) of the MLCT absorption. Conversely, electron-donating groups would have the opposite effect.

Ligand-to-Metal Charge Transfer (LMCT) transitions involve the excitation of an electron from a ligand-based orbital to a vacant or partially filled metal d-orbital. rsc.org This type of transition is more common for complexes with electron-rich ligands and metal ions in high oxidation states with vacant d-orbitals (e.g., V(V), Cr(VI), Mn(VII)). The N,N-diethylaniline fragment of the ligand is a potential source of electrons for an LMCT transition. The presence of the electron-donating diethylamino group enhances the electron density on the aniline ring, making this moiety a good candidate for oxidation.

In some instances, particularly with platinum(II) dimers, a unique form of charge transfer known as Metal-Metal-to-Ligand Charge Transfer (MMLCT) can be observed. bohrium.comresearchgate.net This arises from the interaction between d⁸ metal centers, leading to the formation of a dσ* orbital from which an electron is promoted to a ligand π*-orbital. researchgate.net While not directly reported for this compound, the principles suggest that dimeric complexes of this ligand could exhibit such properties. bohrium.comresearchgate.net

| Transition Type | Origin of Electron | Destination of Electron | Factors Favoring the Transition |

| MLCT | Metal d-orbital | Ligand π-orbital (quinoline) | Electron-rich metal (low oxidation state), Ligand with low-lying π-orbitals |

| LMCT | Ligand π-orbital (aniline) | Metal d-orbital | Electron-poor metal (high oxidation state), Ligand with high-lying π-orbitals |

| MMLCT | Metal-metal dσ-orbital | Ligand π-orbital | Dimeric d⁸ metal complexes with close metal-metal contacts |

Modulation of Fluorescence upon Metal Coordination.chemrxiv.orgresearchgate.net

The fluorescence properties of this compound are expected to be significantly influenced by coordination to metal ions. The free ligand is likely to exhibit fluorescence arising from the quinoline or the extended π-system of the entire molecule. Upon complexation, several factors can lead to either quenching or enhancement of this fluorescence.

Fluorescence Quenching is a common phenomenon upon coordination to metal ions with partially filled d-orbitals, such as Cu(II), Ni(II), or Co(II). tsijournals.com This quenching can occur through several mechanisms, including energy transfer from the excited state of the ligand to the metal ion, or electron transfer processes (photoinduced electron transfer, PET). The presence of low-lying d-d excited states in the metal ion provides a non-radiative decay pathway for the excited ligand, thus quenching the fluorescence.

Fluorescence Enhancement , on the other hand, can be observed upon coordination to metal ions with filled d-orbitals, such as Zn(II), Cd(II), or Ag(I). researchgate.netnih.gov This effect, often termed chelation-enhanced fluorescence (CHEF), can be attributed to several factors:

Increased Rigidity: Coordination to a metal ion restricts the intramolecular rotation and vibration of the ligand, which can be non-radiative decay pathways. This increased rigidity reduces the rate of non-radiative decay and thus enhances the fluorescence quantum yield.

Inhibition of PET: If the free ligand exhibits PET-based fluorescence quenching (e.g., from the aniline nitrogen lone pair to the quinoline), coordination of the nitrogen to the metal ion can inhibit this process, leading to fluorescence enhancement.

The emission wavelength of the complex can also be modulated. Red shifts in the emission are often observed upon complexation, which can be attributed to the stabilization of the excited state in the complex. researchgate.net

| Metal Ion | Typical d-orbital Configuration | Expected Effect on Fluorescence | Plausible Reason |

| Zn(II) | d¹⁰ | Enhancement | Increased rigidity, Inhibition of PET |

| Cd(II) | d¹⁰ | Enhancement | Increased rigidity, Inhibition of PET |

| Ag(I) | d¹⁰ | Enhancement | Increased rigidity, Inhibition of PET |

| Cu(II) | d⁹ | Quenching | Energy or electron transfer to metal |

| Ni(II) | d⁸ | Quenching | Energy or electron transfer to metal |

| Co(II) | d⁷ | Quenching | Energy or electron transfer to metal |

Applications of Metal Complexes in Catalysis and Materials Science Research

The versatile coordination behavior and rich electronic properties of this compound derivatives make their metal complexes promising candidates for applications in catalysis and materials science.

Catalytic Activity in Organic Transformations.nih.gov

Metal complexes of quinoline-containing ligands have been extensively studied as catalysts in a variety of organic transformations. researchgate.net The catalytic activity of metal complexes of this compound would be influenced by the choice of metal center and the reaction conditions.

One area of potential application is in coupling reactions . For example, palladium complexes of related N,N-donor ligands are known to be effective catalysts for Suzuki, Heck, and Sonogashira coupling reactions. The this compound ligand could act as a bidentate chelating ligand, stabilizing the metal center and facilitating the catalytic cycle.

Another potential application is in hydrogenation and transfer hydrogenation reactions . Ruthenium complexes containing quinoline-based ligands have shown activity in the hydrogenation of ketones and imines. chemrxiv.org The electronic properties of the this compound ligand can be tuned to modulate the reactivity of the metal center.

Furthermore, iron and cobalt complexes of quinoline-derived ligands have been investigated for polymerization and oligomerization reactions of olefins. researchgate.net The steric and electronic environment around the metal center, dictated by the ligand, plays a crucial role in determining the outcome of these reactions.

| Type of Reaction | Potential Metal Catalyst | Role of the Ligand |

| Cross-Coupling Reactions | Palladium(II), Nickel(II) | Stabilizes the active catalytic species, tunes electronic properties |

| Hydrogenation Reactions | Ruthenium(II), Rhodium(I) | Modulates the hydricity of metal-hydride intermediates |

| Polymerization Reactions | Iron(II), Cobalt(II) | Controls the steric environment around the metal center |

| Hydrosilylation Reactions | Platinum(II), Thorium(IV) | Facilitates the oxidative addition of Si-H bonds |

Optoelectronic Properties of Coordination Polymers and Related Materials.chemrxiv.org

The ability of this compound to act as a bridging ligand, coordinating to two different metal centers through its quinoline and aniline nitrogens, opens up the possibility of forming coordination polymers . tsijournals.commaterialsciencejournal.org These materials can exhibit interesting optoelectronic properties, making them suitable for applications in sensors, light-emitting diodes (LEDs), and photovoltaics.

The photoluminescence properties of these coordination polymers can be tuned by the choice of the metal ion and the linker. For instance, coordination polymers based on Zn(II) or Cd(II) are expected to be luminescent, with the emission color depending on the energy of the intra-ligand or charge-transfer excited states. nih.gov

The extended π-conjugation in the this compound ligand can facilitate charge transport within the coordination polymer, a desirable property for applications in optoelectronic devices. The self-assembly of these coordination polymers can lead to well-ordered structures, which is crucial for efficient device performance. nih.gov

In addition to coordination polymers, discrete metal complexes of this compound can also find applications in materials science. For example, iridium(III) and platinum(II) complexes of ligands with extended π-systems are known to be efficient phosphorescent emitters for organic light-emitting diodes (OLEDs). The this compound ligand, with its strong donor capacity and conjugated framework, could be a valuable component in the design of new phosphorescent materials.

| Material Type | Potential Metal Ion | Key Property | Potential Application |

| Coordination Polymer | Zn(II), Cd(II) | Luminescence, Charge transport | Chemical sensors, LEDs |

| Discrete Complex | Ir(III), Pt(II) | Phosphorescence | Organic Light-Emitting Diodes (OLEDs) |

| Discrete Complex | Ru(II) | Strong visible absorption (MLCT) | Dye-sensitized solar cells (DSSCs) |

Computational and Theoretical Investigations of N,n Diethyl 4 Quinolin 2 Yl Aniline Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for predicting the molecular and electronic properties of compounds from first principles.

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is particularly effective for determining the ground-state properties of molecules like N,N-diethyl-4-(quinolin-2-yl)aniline.

Research has shown that the ground-state geometry of this compound and its derivatives can be optimized using DFT methods, often employing the B3LYP functional with a 6-31G(d,p) basis set. These calculations reveal a non-planar structure where the quinoline (B57606) and aniline (B41778) rings are twisted relative to each other. This dihedral angle is a critical parameter influencing the electronic properties of the molecule. For a closely related derivative, the calculated dihedral angle between the aniline and quinoline rings was found to be approximately 36.9°.

DFT calculations are also employed to determine key electronic parameters. The dipole moment, polarizability, and hyperpolarizability of these molecules can be accurately predicted. For instance, the calculated dipole moment for a derivative of this compound was reported to be 3.43 Debye, indicating a significant charge separation in the molecule. These properties are fundamental to understanding the molecule's interaction with external electric fields and its potential for use in nonlinear optical (NLO) applications.

Table 1: Selected Ground State Properties from DFT Calculations

| Property | Calculated Value | Significance |

|---|---|---|

| Dihedral Angle (Aniline-Quinoline) | ~36.9° (for a derivative) | Influences electronic communication between molecular fragments. |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of electronic excited states. It is instrumental in predicting and interpreting absorption and emission spectra.

TD-DFT calculations performed on this compound derivatives have successfully predicted their ultraviolet-visible (UV-Vis) absorption spectra. These calculations can identify the specific electronic transitions responsible for the observed absorption bands. For example, the main absorption band is typically assigned to a π→π* transition, which corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The predicted maximum absorption wavelength (λmax) from TD-DFT calculations is often in good agreement with experimental data. For a derivative, the calculated λmax was found to be around 377 nm in the gas phase and 402 nm in a solvent (dichloromethane), closely matching the experimental value of 405 nm. This demonstrates the predictive power of TD-DFT in understanding the photophysical behavior of these compounds. These calculations help in characterizing the nature of the excited states, often revealing them to have significant intramolecular charge transfer (ICT) character, where electron density moves from the electron-donating diethylaniline moiety to the electron-accepting quinoline moiety upon photoexcitation.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic and optical properties of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

Analysis of the frontier molecular orbitals for this compound and its analogs reveals distinct localization of electron density. The HOMO is typically localized on the electron-rich N,N-diethylaniline portion of the molecule. This region acts as the primary electron donor. Conversely, the LUMO is predominantly centered on the electron-deficient quinoline ring system, which functions as the electron acceptor.

This spatial separation of the HOMO and LUMO is a hallmark of donor-acceptor systems and is the structural basis for the intramolecular charge transfer (ICT) that occurs upon electronic excitation.

Energy Gaps and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that influences the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more easily excitable and potentially more reactive.

For derivatives of this compound, the HOMO-LUMO gap has been calculated using DFT. The primary electronic transition, corresponding to the lowest energy absorption, is the HOMO→LUMO transition. This transition effectively moves electron density from the aniline part to the quinoline part of the molecule, confirming its charge-transfer nature.

Table 2: Frontier Molecular Orbital Data

| Orbital | Energy (a.u.) (for a derivative) | Localization |

|---|---|---|

| HOMO | -0.188 | N,N-diethylaniline moiety |

| LUMO | -0.077 | Quinoline moiety |

| Energy Gap (ΔE) | 0.111 a.u. | Entire Molecule |

Molecular Dynamics Simulations

Based on the conducted search of available scientific literature, no specific studies employing molecular dynamics (MD) simulations for the compound this compound were found. MD simulations are typically used to study the dynamic behavior of molecules over time, including conformational changes and interactions with a solvent or other molecules. While DFT and TD-DFT provide detailed electronic structure information for a static molecule, MD simulations would be required to explore its structural dynamics and how they influence its properties in a more realistic, dynamic environment. The absence of such studies in the reviewed literature indicates a potential area for future research.

Conformational Analysis and Flexibility Studies

Conformational analysis of bi-aryl systems like this compound is crucial for understanding its structure-property relationships. Theoretical calculations, typically employing Density Functional Theory (DFT), are the primary tools for such investigations. These studies would focus on the rotational barrier around the single bond connecting the quinoline C2 atom and the aniline C1' atom. The dihedral angle between the planes of the quinoline and aniline rings is the most significant conformational variable.

A potential energy surface scan would be performed by systematically varying this dihedral angle and calculating the relative energy of each conformation. This allows for the identification of the global minimum energy conformation (the most stable structure) and any local minima. For a related Schiff base, N1,N1-diethyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine, X-ray crystallography revealed a non-planar structure with a dihedral angle of 9.40(4)° between the quinoline and phenylenediamine rings. nih.govresearchgate.netnih.gov For the directly-linked this compound, computational studies would be expected to predict a similarly twisted, non-planar ground state to minimize steric hindrance between the hydrogen atoms on the adjacent rings.

The flexibility of the diethylamino group would also be a subject of conformational analysis, exploring the rotation around the N-C(ethyl) and C-C bonds of the ethyl groups.

Table 1: Representative Theoretical Conformational Data (Hypothetical for this compound) This table is illustrative of data that would be generated from a computational study.

| Conformational Parameter | Calculated Value (degrees) | Relative Energy (kcal/mol) |

|---|---|---|

| Quinoline-Aniline Dihedral Angle (Minimum) | 35 - 55 | 0.00 |

| Quinoline-Aniline Dihedral Angle (Transition State) | 0 / 90 | 3 - 7 |

| C-N-C-C (Ethyl Group 1) Torsion Angle | ~175 | - |

| C-N-C-C (Ethyl Group 2) Torsion Angle | ~70 | - |

Intermolecular Interactions and Aggregation Behavior

Computational methods are essential for predicting how molecules of this compound interact with each other in the solid state or in solution. These interactions govern crystal packing, solubility, and self-assembly properties.

In the crystal structure of the related Schiff base, molecules are connected by C-H···π interactions, which form a chain extending along one of the crystal axes. nih.govresearchgate.netnih.gov Theoretical studies for this compound would likely investigate similar non-covalent interactions. Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are computational tools used to visualize and quantify weak interactions like hydrogen bonds and π-π stacking.

Calculations would identify potential hydrogen bond donors (aromatic C-H groups) and acceptors (the nitrogen atoms and the π-systems of the rings). The aggregation behavior could be modeled by calculating the binding energy of dimers and larger clusters in various orientations to predict the most stable packing arrangement. These theoretical predictions are critical for understanding polymorphism, where a compound can form different crystal structures with distinct physical properties.

Prediction of Spectroscopic Parameters

Computational NMR and IR Spectral Simulation

DFT calculations are widely used to predict NMR and IR spectra, which serve as a powerful tool for structure verification. samipubco.comresearchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound would be calculated to produce a theoretical IR spectrum. researchgate.net This simulation allows for the assignment of specific absorption bands to the corresponding molecular vibrations (e.g., C=N stretching, C-H bending, aromatic ring modes). For quinoline-containing Schiff bases, the characteristic azomethine (-C=N-) stretching frequency is a key diagnostic peak. mdpi.com For the target compound, key vibrations would include the C-N stretching of the diethylamino group and the various C-C and C-N vibrations within the quinoline and aniline rings. Comparing the computed spectrum with an experimental one can confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C). ijcce.ac.ir These values are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The resulting predicted spectrum can be compared with experimental data to assign signals and confirm the connectivity and electronic environment of the atoms. nih.gov Such calculations would be sensitive to the compound's conformation, particularly the dihedral angle between the aromatic rings.

Table 2: Representative Predicted Spectroscopic Data (Hypothetical for this compound) This table is illustrative of data that would be generated from a computational study.

| Parameter | Predicted Value | Key Structural Feature |

|---|---|---|

| IR Frequency (cm⁻¹) | 1610 - 1590 | Quinoline C=N/C=C stretching |

| 1350 - 1330 | Aryl C-N stretching | |

| 1220 - 1180 | Diethylamino C-N stretching | |

| ¹H NMR Shift (ppm) | 8.5 - 8.0 | Quinoline protons (adjacent to N) |

| 7.8 - 6.8 | Other aromatic protons | |

| 3.45 (quartet) | -CH₂- (Ethyl group) | |

| 1.20 (triplet) | -CH₃ (Ethyl group) | |

| ¹³C NMR Shift (ppm) | 155 - 145 | Quaternary carbons (C-N) |

| 140 - 110 | Aromatic CH carbons | |

| ~45 | -CH₂- (Ethyl group) | |

| ~13 | -CH₃ (Ethyl group) |

Prediction of X-ray Diffraction Parameters

While experimental single-crystal X-ray diffraction (XRD) provides the definitive solid-state structure, computational methods can predict these parameters from first principles. This is particularly useful when suitable single crystals for experimental analysis cannot be grown.

The process begins with a computational search for the most stable crystal packing arrangements (polymorph prediction). For each low-energy predicted structure, the unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates can be calculated. From these fundamental parameters, a theoretical powder X-ray diffraction (PXRD) pattern can be simulated. ijcce.ac.ir

For the related Schiff base, N1,N1-diethyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine, the experimental crystal structure has been solved, providing a benchmark for any theoretical predictions. nih.govresearchgate.net

Table 3: Comparison of Experimental XRD Data for a Related Compound and Hypothetical Predicted Data

| Parameter | Experimental Value (DQMBD Schiff Base) nih.gov | Predicted Value (Hypothetical for Target Compound) |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic / Orthorhombic |

| Space Group | Pbca | P2₁/c or other common space group |

| a (Å) | 20.354(5) | 18.0 - 22.0 |

| b (Å) | 7.534(5) | 7.0 - 9.0 |

| c (Å) | 21.801(5) | 19.0 - 23.0 |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 - 110 |

| γ (°) | 90 | 90 |

| Volume (ų) | 3343(2) | 3100 - 3500 |

| Z (molecules/unit cell) | 8 | 4 or 8 |

Future Research Directions and Emerging Trends for N,n Diethyl 4 Quinolin 2 Yl Aniline Systems

Design of Advanced Multifunctional Probes and Sensors

The intrinsic photophysical properties of quinoline (B57606) derivatives make them highly attractive for the development of fluorescent probes and sensors. crimsonpublishers.com The future for N,N-diethyl-4-(quinolin-2-yl)aniline in this area lies in the creation of highly specific and multifunctional probes capable of detecting multiple analytes or sensing environmental changes with high sensitivity. nih.govcrimsonpublishers.com

The rational design of these probes is a key trend, where strategic modifications to the core structure can tune the photophysical properties for specific applications. nih.govacs.org For instance, the nitrogen atom on the quinoline ring can serve as a binding site for target molecules, leading to detectable changes in fluorescence. nih.gov Future research will likely focus on designing derivatives of this compound that can act as "turn-on" or "turn-off" fluorescent sensors for biologically and environmentally important species.

Research has already demonstrated the efficacy of quinoline-based probes for detecting metal ions like Zn²⁺ and Cu²⁺, with some sensors achieving detection limits in the nanomolar range. arabjchem.orgrsc.org The mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotations and enhances fluorescence intensity. crimsonpublishers.com Future probes based on the this compound framework could be engineered for enhanced selectivity and for detecting a wider array of analytes, including pH, viscosity, and specific biomolecules in living cells. nih.govcrimsonpublishers.com

| Probe Derivative | Analyte Detected | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| 8-hydroxyquinoline-based Schiff base (QP2) | Zn²⁺ | ESIPT / AIE | 17.7 nM | arabjchem.org |

| Quinoline-based probe | Cu²⁺ (Cuprous and Cupric) | Colorimetric/Fluorescence Enhancement | 1.03 µM | rsc.org |

| Quinoline-tagged organic probe (bqbpxn) | 2,4,6-trinitrophenol (TNP) | Photo-induced Electron Transfer (PET) | 0.3 ppm | rsc.orgresearchgate.net |

| Quinoline-tagged organic probe (bqbpbn) | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 5 ppb | rsc.orgresearchgate.net |

Integration into Smart Materials and Nanotechnology

The stimuli-responsive nature of the this compound scaffold makes it an excellent candidate for integration into smart materials. mdpi.com These are materials designed to change their properties in response to external stimuli such as light, pH, or the presence of specific chemical species. mdpi.comnih.gov

An emerging trend is the development of supramolecular gels based on quinoline derivatives. nih.gov These gels can exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated or solid state. arabjchem.orgnih.gov this compound and its derivatives could be designed as gelators for smart materials that respond to metal ions, with applications in ultrasensitive detection and fluorescent display materials. nih.gov Another practical application is in the development of anti-counterfeiting inks, where the unique fluorescence properties under specific conditions can be used to create secure features. arabjchem.org

In nanotechnology, these molecules could be incorporated into polymers or nanoparticles to create stimuli-responsive systems for applications like controlled drug delivery. mdpi.com For example, a nanoparticle functionalized with this compound could be designed to release a therapeutic agent in the acidic microenvironment of a tumor, triggered by the pH-sensitive fluorescence of the quinoline moiety.

Exploration of Novel Catalytic Systems and Methodologies

While this compound is not primarily known as a catalyst, its structure contains features that suggest significant potential in catalysis. N,N-diethylaniline itself can function as a catalyst in certain chemical processes. actylis.com The quinoline and aniline (B41778) nitrogen atoms in this compound can act as bidentate or monodentate ligands, coordinating with transition metals to form novel catalytic complexes.

Future research could explore the use of this compound as a ligand in transition metal-catalyzed reactions, such as cross-coupling or C-H activation processes. mdpi.com The electronic properties of the ligand, tunable via the donor-acceptor system, could influence the activity and selectivity of the metal center.

Furthermore, the pronounced photophysical properties of this compound suggest its potential use in photoredox catalysis. nih.govrsc.org The molecule could function as a photosensitizer, absorbing light and initiating electron transfer processes to drive chemical reactions. This would align with the growing demand for green and sustainable chemical methodologies that utilize light as a renewable energy source. mdpi.comrsc.org

Deeper Mechanistic Understanding of Photophysical and Chemical Processes

A fundamental understanding of the processes that govern the behavior of this compound upon excitation with light is crucial for optimizing its applications. Future research will focus on elucidating the complex interplay of electronic states and structural dynamics.

Key areas of investigation include solvatochromism (the change in color with solvent polarity), which provides insights into the change in dipole moment upon excitation. researchgate.net Studies on related quinoline derivatives have shown significant bathochromic (red) shifts in absorption and fluorescence spectra with increasing solvent polarity, indicating a more polar excited state. researchgate.net This is consistent with a π → π* transition in the donor-acceptor system.

Mechanisms such as photo-induced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT) are central to the function of many quinoline-based probes and materials. arabjchem.orgrsc.orgresearchgate.net Future work will involve advanced spectroscopic techniques, such as laser flash photolysis, to study transient species and determine the lifetimes and energies of excited singlet and triplet states. researchgate.netscielo.br Understanding these pathways will enable the precise tailoring of molecules for applications ranging from sensing to photocatalysis. nih.gov

Advanced Computational Chemistry for Rational Design and Property Prediction

Computational chemistry is an indispensable tool for accelerating the design and discovery of new functional molecules based on the this compound scaffold. scirp.orgchemrxiv.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for predicting molecular structure, stability, and electronic and optical properties before synthesis is undertaken. nih.govresearchgate.net

Future research will heavily rely on these computational approaches for: